molecular formula C16H14N4O6 B13140471 1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone

1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone

Cat. No.: B13140471
M. Wt: 358.31 g/mol
InChI Key: CEZSTGNWXKUHRO-UHFFFAOYSA-N
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Description

1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which includes two benzene rings connected by a single bond, with amino and nitro groups attached to the rings. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

The synthesis of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves several steps, typically starting with the nitration of biphenyl derivatives. The process includes:

    Nitration: Biphenyl is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce nitro groups at specific positions on the benzene rings.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Acetylation: The final step involves the acetylation of the amino groups to form the diethanone derivative.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups like halogens or alkyl groups.

    Acetylation: The amino groups can be acetylated to form amides using acetic anhydride or acetyl chloride.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H14N4O6

Molecular Weight

358.31 g/mol

IUPAC Name

1-[3-acetyl-5-amino-2-(4-amino-3-nitrophenyl)-4-nitrophenyl]ethanone

InChI

InChI=1S/C16H14N4O6/c1-7(21)10-6-12(18)16(20(25)26)14(8(2)22)15(10)9-3-4-11(17)13(5-9)19(23)24/h3-6H,17-18H2,1-2H3

InChI Key

CEZSTGNWXKUHRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])C(=O)C)[N+](=O)[O-])N

Origin of Product

United States

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